molecular formula C15H9F3N2O2 B3006724 2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide CAS No. 301691-25-8

2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

Cat. No.: B3006724
CAS No.: 301691-25-8
M. Wt: 306.244
InChI Key: WAWLYLJHUAWPFX-JXMROGBWSA-N
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Description

2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFA-NOTA and is a potent inhibitor of a protein called carbonic anhydrase IX (CA IX).

Scientific Research Applications

Green Organic Chemistry Synthesis

2-Cyano-3-(furan-2-yl) acrylamide is used in green organic chemistry synthesis. One study demonstrates the synthesis of this compound under microwave radiation, employing filamentous marine and terrestrial-derived fungi in ene-reduction processes. This approach leads to the production of (R)-2-cyano-3-(furan-2-yl) propanamide, a compound with an uncommon CN-bearing stereogenic center, showcasing the potential of this compound in organic synthesis involving microorganisms (Jimenez et al., 2019).

Synthesis and Structure Analysis

Another aspect of research involves the synthesis and structure determination of related compounds. For example, a study focused on synthesizing 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, providing insights into the structural characteristics of these molecules, which is vital for understanding their chemical properties (Kariuki et al., 2022).

Applications in Solar Cell Technology

Research also extends to the development of organic sensitizers for solar cell applications. Compounds like 2-cyano-acrylic acid derivatives have been engineered at a molecular level to improve the efficiency of solar cells. These sensitizers, when anchored onto TiO2 film, exhibit high photon to current conversion efficiency, demonstrating the potential of these compounds in renewable energy technologies (Kim et al., 2006).

Mechanofluorochromic Properties

The study of mechanofluorochromic properties of acrylamide derivatives, like 2-cyano-3-aryl acrylamide derivatives, reveals their distinct optical properties due to different stacking modes. This research is crucial for the development of new materials with unique luminescence properties, useful in various technological applications (Song et al., 2015).

Antitumor Activity

Research in the field of medicinal chemistry includes the synthesis of novel acrylamide derivatives and their evaluation for antitumor activity. Studies have been conducted to understand how these compounds interact with biological targets, providing valuable insights for the development of new anticancer therapies (Fahim et al., 2019).

Corrosion Inhibition

Acrylamide derivatives are also studied for their potential as corrosion inhibitors. Research has been conducted to understand their effectiveness in protecting metals like copper in acidic environments, highlighting their application in industrial corrosion prevention (Abu-Rayyan et al., 2022).

PET Imaging Applications

In the field of medical imaging, derivatives of 2-cyano-acrylamides have been investigated for their use in positron emission tomography (PET) imaging. These compounds can be employed as radiotracers for imaging microglia and studying neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle this compound with care and use appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of the compound “2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often used in drug design for its bioisosteric properties and ability to form strong hydrogen bonds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Properties

IUPAC Name

(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H2,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWLYLJHUAWPFX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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